molecular formula C28H33N3O4S B2785137 3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-73-4

3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2785137
CAS No.: 1113136-73-4
M. Wt: 507.65
InChI Key: LABAFMUWNJWYAZ-UHFFFAOYSA-N
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Description

3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of multiple functional groups, including a carboxamide, thioether, and tetrahydrofuran moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using suitable alkyl halides and bases.

    Thioether Formation: The thioether linkage can be formed by reacting the quinazoline intermediate with a thiol derivative, such as 2-oxo-2-(p-tolyl)ethanethiol, under appropriate conditions.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.

    Tetrahydrofuran Moiety Introduction: The tetrahydrofuran moiety can be introduced via nucleophilic substitution reactions using tetrahydrofuran derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agents and conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and oxidized quinazoline derivatives.

    Reduction: Alcohols, amines, and reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

    Hydrolysis: Carboxylic acids, amines, and other hydrolyzed products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: The compound may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, such as the carboxamide and thioether, may play a key role in binding to these targets and modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide: shares similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the isopentyl group, thioether linkage, and tetrahydrofuran moiety distinguishes it from other quinazoline derivatives and may confer unique reactivity and biological activity.

Properties

IUPAC Name

3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O4S/c1-18(2)12-13-31-27(34)23-11-10-21(26(33)29-16-22-5-4-14-35-22)15-24(23)30-28(31)36-17-25(32)20-8-6-19(3)7-9-20/h6-11,15,18,22H,4-5,12-14,16-17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABAFMUWNJWYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4CCCO4)C(=O)N2CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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